Alkaline Degradation: [(2-Nitrophenyl)sulfonyl]acetic acid Yields a Complex Product Mixture Unlike the Single Product from the 2‑Aminophenyl Analog
Under reflux in dilute aqueous sodium hydroxide, [(2-nitrophenyl)sulfonyl]acetic acid produces three major products (2‑methylsulfonylnitrobenzene, 2‑nitrophenol, orthanilic acid) and two minor products, whereas 2‑aminophenylsulfonylacetic acid yields exclusively 2‑methylsulfonylaniline [1]. The reaction of the 4‑nitrophenyl analog is less complex, giving 4‑nitrophenol as the only major product [1].
| Evidence Dimension | Alkaline Degradation Product Distribution |
|---|---|
| Target Compound Data | Three major products (2‑methylsulfonylnitrobenzene, 2‑nitrophenol, orthanilic acid) plus two minor products |
| Comparator Or Baseline | 2‑Aminophenylsulfonylacetic acid yields a single product (2‑methylsulfonylaniline); 4‑methylsulfonyl‑nitrobenzene yields a single major product (4‑nitrophenol) |
| Quantified Difference | Not applicable (qualitative product distribution difference) |
| Conditions | Heating under reflux in excess dilute sodium hydroxide solution [1] |
Why This Matters
The distinct product profile enables multi‑component synthesis in a single step, which cannot be replicated by the amino‑ or para‑nitro analogs.
- [1] K. B. Shaw, R. K. Miller. Reactions of some 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution. Canadian Journal of Chemistry. 1970, 48(9): 1394-1403. View Source
